

Spectroscopic Profile of 2-Chloroethyl Benzhydyl Ether (CAS: 32669-06-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzhydyl 2-chloroethyl ether*

Cat. No.: *B134878*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-Chloroethyl Benzhydyl Ether, identified by the CAS number 32669-06-0. This compound is also known by other names including **Benzhydyl 2-chloroethyl ether** and **1,1'-(2-Chloroethoxy)methylene]bis[benzene]**.^{[1][2][3][4][5][6][7][8][9][10]} Its molecular formula is C15H15ClO, with a molecular weight of approximately 246.73 g/mol .^{[1][4][7][10]} This document is intended to serve as a resource for scientists and professionals involved in research and drug development by consolidating the accessible spectroscopic information.

Summary of Spectroscopic Data

While comprehensive, experimentally validated spectroscopic datasets with detailed protocols for 2-Chloroethyl Benzhydyl Ether are not readily available in the public domain, this guide compiles the most relevant information from existing resources. Several chemical suppliers indicate that detailed characterization data, including ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are provided upon purchase of the compound as a reference standard.^{[1][6][8]}

Mass Spectrometry

The electron ionization mass spectrum of 2-Chloroethyl Benzhydyl Ether is available through the NIST WebBook.^[3] An analysis of the spectrum reveals several key fragments. The data presented in the table below is an interpretation of the graphical spectrum.

m/z (Mass-to-Charge Ratio)	Relative Intensity	Possible Fragment
167	High	$[\text{C}_{13}\text{H}_{11}]^+$ (Benzhydryl cation)
165	Moderate	Isotopic peak of Benzhydryl cation
77	Moderate	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
51	Low	$[\text{C}_4\text{H}_3]^+$
247	Very Low	$[\text{M}+\text{H}]^+$ (Protonated Molecule)

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of 2-Chloroethyl Benzhydryl Ether is also accessible via the NIST WebBook.[\[5\]](#) The following table summarizes the approximate positions of the major absorption bands, which are characteristic of the functional groups present in the molecule.

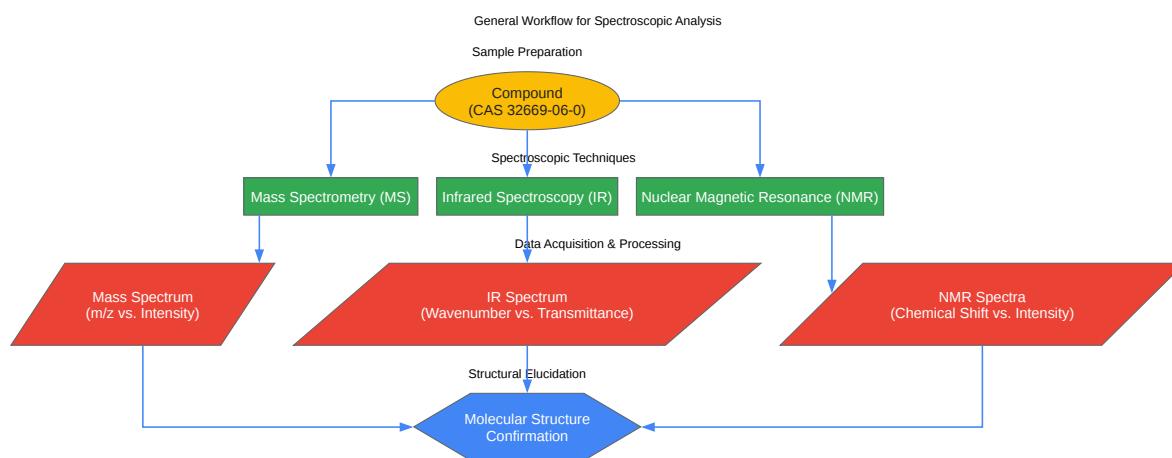
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1600, ~1490, ~1450	Strong	Aromatic C=C Bending
~1100	Strong	C-O-C (Ether) Stretch
~750, ~700	Strong	C-H Bending (out-of-plane) for monosubstituted benzene rings
~650	Medium	C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR data for 2-Chloroethyl Benzhydryl Ether, including chemical shifts, coupling constants, and peak assignments, could not be located in publicly

accessible databases or scientific literature at the time of this report. Predicted NMR data is mentioned by some sources, but the experimental spectra are not provided.[2][3][7]

Experimental Protocols


Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are not available in the public domain. Commercial suppliers who provide this data with their reference standards would be the primary source for this information.

Generally, standard techniques would be employed for the analysis:

- **Mass Spectrometry:** Electron ionization (EI) is a common method for obtaining the mass spectrum of organic compounds. The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS), where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation.
- **Infrared Spectroscopy:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used to obtain an IR spectrum. The sample can be analyzed as a neat liquid, in a solution, or as a gas. The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the bonds within the molecule.
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the spectra are acquired using standard pulse sequences.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Chloroethyl Benzhydryl Ether.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-Chloroethyl Benzhydryl Ether based on currently available data. For definitive and detailed analysis, it is recommended to acquire a certified reference standard and the accompanying analytical data from a reputable supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzhydryl 2-chloroethyl ether [webbook.nist.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Benzhydryl 2-chloroethyl ether [webbook.nist.gov]
- 4. BENZYL 2-CHLOROETHYL ETHER(17229-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. Benzhydryl 2-chloroethyl ether [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzhydryl 2-chloroethyl ether [webbook.nist.gov]
- 8. 2-Chloroethyl ethyl ether(628-34-2) 1H NMR spectrum [chemicalbook.com]
- 9. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl Benzhydryl Ether (CAS: 32669-06-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134878#cas-number-32669-06-0-spectroscopic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com